1,1-Dichloro-1-silacyclododecan-2-one
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Overview
Description
1,1-Dichloro-1-silacyclododecan-2-one is a silicon-containing organic compound with the molecular formula C11H20Cl2OSi It is characterized by a twelve-membered ring structure that includes silicon and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-1-silacyclododecan-2-one typically involves the reaction of silacyclododecan-2-one with chlorinating agents. One common method is the chlorination of silacyclododecan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-1-silacyclododecan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form silacyclododecan-2-one derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silacyclododecan-2-one oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products: The major products formed from these reactions include various substituted silacyclododecan-2-one derivatives, reduced silacyclododecan-2-one, and silacyclododecan-2-one oxides .
Scientific Research Applications
1,1-Dichloro-1-silacyclododecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-containing polymers and materials.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential as a building block in drug design and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-silacyclododecan-2-one involves its interaction with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis .
Comparison with Similar Compounds
Silacyclododecan-2-one: Lacks the chlorine atoms, making it less reactive in substitution reactions.
1,1-Dichlorosilacyclobutane: A smaller ring structure with different chemical properties.
1,1-Dichlorosilacyclopentane: Another silicon-containing compound with a five-membered ring.
Uniqueness: 1,1-Dichloro-1-silacyclododecan-2-one is unique due to its twelve-membered ring structure and the presence of both silicon and chlorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
62581-59-3 |
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Molecular Formula |
C11H20Cl2OSi |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1,1-dichloro-silacyclododecan-2-one |
InChI |
InChI=1S/C11H20Cl2OSi/c12-15(13)10-8-6-4-2-1-3-5-7-9-11(15)14/h1-10H2 |
InChI Key |
SHUIBGQGNCVGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC[Si](C(=O)CCCC1)(Cl)Cl |
Origin of Product |
United States |
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